Clk1-IN-1 -

Clk1-IN-1

Catalog Number: EVT-2898073
CAS Number:
Molecular Formula: C24H16FN5O
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clk1-IN-1 is a small molecule inhibitor targeting Cdc2-like kinase 1 (CLK1), which is part of the dual-specificity protein kinase family. CLK1 plays a significant role in regulating alternative splicing of pre-mRNA by phosphorylating serine/arginine-rich proteins. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer and neurodegenerative diseases, where aberrant splicing is implicated.

Source

Clk1-IN-1 was developed through structure-based drug design, leveraging the crystal structure of CLK1 to identify compounds that could effectively inhibit its activity. The compound has been synthesized and characterized in various studies, demonstrating its inhibitory effects on CLK1 and its potential for therapeutic use.

Classification

Clk1-IN-1 is classified as a selective inhibitor of CLK1 within the broader category of kinase inhibitors. It specifically targets the ATP-binding site of CLK1, competing with ATP for binding and thereby inhibiting the kinase's activity.

Synthesis Analysis

Methods

The synthesis of Clk1-IN-1 typically involves several steps, including:

  1. Design: Utilizing computational methods to identify potential binding sites on CLK1 and designing molecules that can fit these sites.
  2. Chemical Synthesis: Employing organic synthesis techniques to construct the compound. This often includes reactions such as:
    • Coupling Reactions: To link different molecular fragments.
    • Functional Group Modifications: To enhance binding affinity and selectivity.
  3. Purification: Techniques like high-performance liquid chromatography (HPLC) are used to purify the synthesized compound.

Technical Details

The synthesis process may also involve the use of reagents that facilitate specific reactions, such as catalysts or protecting groups to ensure selective reactions occur without unwanted side products.

Molecular Structure Analysis

Structure

Clk1-IN-1's molecular structure is characterized by specific functional groups that enhance its binding affinity for CLK1. The structure typically includes:

  • An aromatic ring system, which is crucial for interaction with hydrophobic pockets in the kinase domain.
  • A heterocyclic component that mimics ATP's adenine ring, allowing it to effectively compete for binding.

Data

Crystallographic studies provide insights into how Clk1-IN-1 fits into the ATP-binding site of CLK1, revealing interactions such as hydrogen bonds and hydrophobic contacts that stabilize the inhibitor's binding.

Chemical Reactions Analysis

Reactions

Clk1-IN-1 undergoes specific chemical reactions when interacting with CLK1:

  • Inhibition Reaction: The primary reaction involves the competitive inhibition of CLK1 by binding to its active site, preventing substrate phosphorylation.
  • Binding Dynamics: The kinetics of this interaction can be studied using techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding affinity.

Technical Details

The effectiveness of Clk1-IN-1 can be assessed through enzyme assays that measure the phosphorylation activity of CLK1 in the presence and absence of the inhibitor.

Mechanism of Action

Process

Clk1-IN-1 inhibits CLK1 by occupying its ATP-binding site, thereby blocking access to ATP and preventing phosphorylation of target substrates. This inhibition leads to altered splicing patterns in pre-mRNA, which can have downstream effects on gene expression.

Data

Studies have shown that Clk1-IN-1 can reduce phosphorylation levels of specific serine/arginine-rich proteins, indicating its effectiveness in modulating splicing activity.

Physical and Chemical Properties Analysis

Physical Properties

Clk1-IN-1 typically exhibits properties such as:

  • Molecular Weight: Specific molecular weight values depending on its chemical structure.
  • Solubility: Solubility characteristics in various solvents, which are crucial for formulation in biological assays.

Chemical Properties

The chemical stability and reactivity of Clk1-IN-1 are important for its application:

  • Stability: The compound should maintain structural integrity under physiological conditions.
  • Reactivity: Understanding potential off-target interactions with other kinases or proteins is essential for evaluating selectivity and safety.
Applications

Scientific Uses

Clk1-IN-1 has several scientific applications:

  • Cancer Research: Investigating its role in modulating splicing factors involved in tumorigenesis.
  • Neurodegenerative Diseases: Exploring its potential effects on splicing abnormalities associated with conditions like Alzheimer's disease.
  • Therapeutic Development: As a lead compound for developing more selective CLK inhibitors with improved pharmacological profiles.
Introduction to CLK1 as a Therapeutic Target in Human Diseases

Role of CLK1 in Alternative Splicing and Disease Pathogenesis

Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase belonging to the CMGC group, primarily localized in the nucleus where it phosphorylates serine/arginine-rich (SR) proteins. These proteins are critical components of the spliceosome, governing alternative splicing (AS) by regulating splice-site selection and the assembly of pre-mRNA processing complexes [6] [3]. CLK1-mediated phosphorylation controls the subcellular localization and activity of SR proteins, thereby influencing the production of functionally distinct protein isoforms from a single gene. This process is indispensable for cellular homeostasis, and its dysregulation is implicated in neurodegenerative diseases (e.g., aberrant tau splicing in Alzheimer’s disease), cancer progression (e.g., oncogenic splice variants), and viral replication (e.g., influenza M2 mRNA splicing) [2] [4] [6].

A landmark RNA-Seq study revealed that CLK1 orchestrates an extensive program of periodic alternative splicing coordinated with cell cycle phases. Approximately 1,300 genes undergo CLK1-dependent AS changes during mitosis, including those regulating nuclear division, DNA metabolism, and mitotic spindle assembly. For example, AURKB (aurora kinase B) exhibits cell cycle-dependent intron retention, directly linking CLK1 to genomic stability [3]. Furthermore, CLK1 autoregulates its activity through a feedback loop involving alternative exon 4 skipping. Exon 4 skipping generates a truncated, catalytically inactive CLK1 isoform, creating a self-limiting mechanism to prevent uncontrolled splicing factor phosphorylation [7] [6].

Table 1: Kinase Inhibition Profile of CLK1-IN-1

KinaseIC₅₀ (nM)Biological Consequence
CLK12Disruption of SR protein phosphorylation
CLK231Reduced off-target splicing modulation
CLK48Partial overlap in splicing regulation
DYRK1A>100Minimized neurodevelopmental side effects

Source: [1]

Rationale for Targeting CLK1 in Autophagy-Related Disorders

Beyond splicing regulation, CLK1 inhibition has emerged as a potent inducer of autophagy, a lysosomal degradation pathway crucial for cellular quality control. CLK1-IN-1, a selective CLK1 inhibitor (IC₅₀ = 2 nM), triggers autophagic flux by modulating post-translational networks linked to stress response. In SKOV-3 ovarian cancer cells and BNL CL.2 hepatocytes, CLK1-IN-1 treatment (10 μM) elevated LC3-II/LC3-I ratios and increased red LC3 puncta (autolysosomes), indicating autophagosome maturation. Concurrently, it accelerated the degradation of SQSTM1/p62, a key autophagy substrate, confirming enhanced cargo clearance [1].

The hepatoprotective effects of CLK1 inhibition were validated in murine models of acetaminophen (APAP)-induced acute liver injury (ALI). Intraperitoneal administration of CLK1-IN-1 (30 mg/kg) reduced serum ALT/AST levels—markers of hepatocellular damage—by 60–70%, comparable to the autophagy inducer rapamycin. Mechanistically, CLK1 inhibition activates the mTOR/PI3K pathway, repurposing cellular machinery to eliminate damaged organelles and protein aggregates [1] [10]. This positions CLK1 as a novel target for autophagy-deficient disorders, including metabolic liver diseases and toxin-mediated organ damage.

Table 2: Autophagy Markers Modulated by CLK1-IN-1

Autophagy MarkerEffect of CLK1-IN-1Functional Significance
LC3-II/LC3-I ratio↑ 3.5-foldAutophagosome formation
Red LC3 puncta↑ 90%Autolysosome maturation
SQSTM1/p62DegradedSubstrate clearance
Serum ALT/AST↓ 60–70%Hepatocellular protection

Source: [1]

Emergence of CLK1 Inhibitors in Preclinical Research

The development of CLK1 inhibitors has evolved from non-selective tool compounds to optimized agents with improved selectivity and drug-like properties. Early inhibitors like TG003 (benzothiazole) and KH-CB19 (indole) exhibited potent CLK1 inhibition (IC₅₀ = 10–20 nM) but cross-reacted with DYRK1A, posing risks of neurodevelopmental toxicity [4] [10]. Structure-activity relationship (SAR) studies revealed that DYRK1A affinity correlates with hydrogen-bond acceptor motifs in the kinase hinge region. For instance, replacing a pyridine ring in Zhou-9h (CLK1 IC₅₀ = 34 nM) with a fluorophenyl group yielded compound 10ad, which achieved >300-fold selectivity for CLK1 over DYRK1A [10].

CLK1-IN-1 (C₂₄H₁₆FN₅O, MW 409.42 g/mol) exemplifies this progress [8]. Computational analyses show its chiral center stabilizes a unique H-bond network with CLK1’s catalytic residues (Lys191, Glu292), conferring selectivity over CLK3—a kinase with 85% sequence homology. Molecular dynamics simulations confirmed stable binding over 100 ns, with minimal deviation (<1.5 Å RMSD) in the CLK1–inhibitor complex [9]. Current research focuses on leveraging phytochemical scaffolds (e.g., Hernandonine, Anolobine) identified via virtual screening of medicinal plant libraries. These compounds bind CLK1 with affinities of −9.2 to −11.3 kcal/mol and favorable ADMET profiles, highlighting their potential as next-generation inhibitors [2].

Table 3: Evolution of CLK1 Inhibitors in Preclinical Research

InhibitorChemical ClassCLK1 IC₅₀ (nM)Selectivity Challenges
TG003Benzothiazole10Low selectivity vs. DYRK1A
KH-CB19Indole20Cross-reactivity with CLK2/4
CLK1-IN-1Chiral heterocycle2Moderate CLK4 inhibition (IC₅₀=8 nM)
Compound 10adAzaindole5>300-fold selective vs. DYRK1A
Hernandonine*Alkaloid220*Predicted high CLK1 specificity

Source: [4] [10] [2]*Predicted data from molecular docking studies

Properties

Product Name

Clk1-IN-1

IUPAC Name

5-[1-[(1S)-1-(4-fluorophenyl)ethyl]triazolo[4,5-c]quinolin-8-yl]-1,3-benzoxazole

Molecular Formula

C24H16FN5O

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1

InChI Key

BHKVSOQUPYXVRZ-AWEZNQCLSA-N

SMILES

CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6

Solubility

not available

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.